methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate
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Overview
Description
methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate typically involves the condensation of 7-nitro-2-oxo-2,3-dihydro-1H-benzimidazole with methyl acetate under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .
Scientific Research Applications
methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate include other benzimidazole derivatives such as:
- 2-mercaptobenzimidazole
- 5-nitrobenzimidazole
- 2-aminobenzimidazole .
Uniqueness
What sets this compound apart is its specific functional groups, such as the nitro and ester groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H9N3O5 |
---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate |
InChI |
InChI=1S/C10H9N3O5/c1-18-8(14)5-12-9-6(11-10(12)15)3-2-4-7(9)13(16)17/h2-4H,5H2,1H3,(H,11,15) |
InChI Key |
PFUVRBRUFOQXNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC=C2[N+](=O)[O-])NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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